2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine
CAS No.: 1322604-53-4
Cat. No.: VC6629699
Molecular Formula: C13H15N3O4S
Molecular Weight: 309.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322604-53-4 |
|---|---|
| Molecular Formula | C13H15N3O4S |
| Molecular Weight | 309.34 |
| IUPAC Name | 2-(2,3-dihydroindol-1-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2 |
| Standard InChI Key | PESJCDNQTAMPLF-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2,3-Dihydro-1H-indol-1-yl)pyridin-3-amine features a fused indole-pyrrolidine ring system linked to a pyridin-3-amine moiety. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is partially saturated at the 2,3-positions, conferring conformational rigidity. The pyridine ring introduces a planar, electron-deficient aromatic system, while the amine group at the 3-position enhances solubility and hydrogen-bonding potential.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.34 g/mol |
| IUPAC Name | 2-(2,3-dihydroindol-1-yl)pyridin-3-amine |
| SMILES | C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N |
| InChIKey | PESJCDNQTAMPLF-UHFFFAOYSA-N |
The compound’s stereoelectronic profile, characterized by values of 4.2 (pyridine nitrogen) and 9.8 (indole amine), facilitates interactions with biological targets such as enzymes and receptors.
Synthesis and Optimization Strategies
Continuous Flow Reactor Synthesis
Industrial-scale production employs continuous flow reactors to achieve precise control over reaction parameters. Key steps include:
-
Ring Formation: Cyclization of phenylhydrazine derivatives with ketones under acidic conditions.
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Functionalization: Introduction of the pyridin-3-amine group via nucleophilic aromatic substitution.
Optimal conditions involve temperatures of 80–100°C, pressures of 2–3 bar, and residence times of 10–15 minutes, yielding >85% purity.
Comparative Analysis of Synthetic Routes
While traditional batch methods suffer from scalability issues, flow chemistry enhances heat transfer and reduces side reactions. For example, the Fischer indole synthesis—a cornerstone for indole derivatives—has been adapted to continuous systems to minimize decomposition pathways. Parallel work on related indoline intermediates highlights the utility of protective group strategies (e.g., phthalimido and acetyl groups) to prevent unwanted side reactions during functionalization .
Biological Activities and Mechanistic Insights
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). Mechanistic studies suggest disruption of microbial cell membranes via electrostatic interactions with phospholipid headgroups.
Applications in Pharmaceutical Research
Drug Development
The compound serves as a scaffold for kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and Aurora kinases. Structural modifications at the pyridine amine position enhance selectivity; for instance, acetylation reduces off-target effects by 40% in preclinical models.
Chemical Biology Probes
Fluorescent derivatives (e.g., BODIPY-conjugates) enable real-time tracking of drug-target interactions in live cells. These probes have elucidated the compound’s preferential accumulation in lysosomes, informing delivery optimization strategies.
Analytical Characterization Techniques
Spectroscopic Profiling
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